Sequirin C

Overview

Description

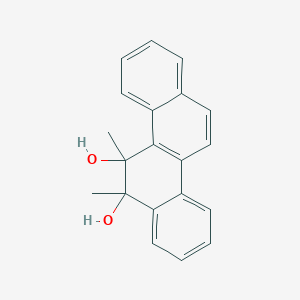

Sequirin C is an organic compound with the molecular formula C17H18O5. It belongs to the class of norlignans, which are derivatives of lignans. This compound is characterized by its white or almost white crystalline solid form, and it is slightly soluble in water but soluble in alcohols and organic solvents .

Mechanism of Action

Target of Action

Sequirin C is primarily used as a glycoside to study and analyze the sugar transfer process within biological organisms . It can be used to synthesize bioactive molecules such as glycoproteins, ligands, and antigens .

Mode of Action

It is known that it interacts with its targets and causes changes in the biological system . For instance, it can act as a fluorescent probe for studying the interactions between cells and biomolecules .

Biochemical Pathways

this compound is a derivative of agatharesinol . It is found in the heartwood of Cryptomeria japonica, also known as Japanese cedar . The biosynthesis of this compound involves multiple reactions, including aldol condensation, reduction, and esterification . The content of this compound and other norlignans varies significantly depending on the clone, suggesting that the biosynthesis of norlignan is genetically regulated .

Pharmacokinetics

It is known that this compound is a white or almost white crystalline solid that is slightly soluble in water and soluble in alcohols and organic solvents .

Result of Action

It is known that this compound can inhibit feeding behavior . More research is needed to fully understand the effects of this compound’s action.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, when storing and transporting this compound, it should be kept away from oxidizing agents or combustible materials to prevent accidents . Furthermore, appropriate personal protective measures should be taken when handling this compound to avoid direct contact and inhalation .

Biochemical Analysis

Biochemical Properties

Sequirin C plays a significant role in biochemical reactions, particularly in the process of sugar transfer within biological organisms . It interacts with various enzymes, proteins, and other biomolecules, serving as a sugar compound for research and analysis . The nature of these interactions is largely dependent on the specific biomolecules involved and the biochemical context.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by interacting with cellular biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors . It may also influence metabolic flux or metabolite levels, although specific details are currently limited .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins . It may also influence its localization or accumulation, although specific details are currently limited .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are subject to ongoing research. It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sequirin C is primarily synthesized through synthetic chemical methods. A common preparation method involves using 3,4,6-triethylpyrazol-2-one as the starting material. The synthesis process includes multiple steps such as aldol condensation, reduction, and esterification reactions .

Industrial Production Methods: The extraction process involves using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Chemical Reactions Analysis

Types of Reactions: Sequirin C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Sequirin C has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the chemical behavior of norlignans and their derivatives.

Comparison with Similar Compounds

Sequirin C is unique among norlignans due to its specific structural features and biological activities. Similar compounds include:

Agatharesinol: A norlignan with a similar structure but lacking the additional hydroxy substituent ortho to the one present in this compound.

Hinokiresinol: Another norlignan found in Cryptomeria japonica, known for its antifungal properties.

Cryptoresinol: A related compound involved in the coloration of heartwood in Cryptomeria japonica.

This compound stands out due to its unique hydroxylation pattern and its specific role in the biosynthesis of norlignans in plants .

Properties

IUPAC Name |

4-[(E,3S,4S)-4,5-dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c18-10-17(22)14(12-4-8-15(20)16(21)9-12)7-3-11-1-5-13(19)6-2-11/h1-9,14,17-22H,10H2/b7-3+/t14-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWISKPOVFKUES-SITIDLGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(C2=CC(=C(C=C2)O)O)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[C@@H](C2=CC(=C(C=C2)O)O)[C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318509 | |

| Record name | Sequirin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18194-29-1 | |

| Record name | Sequirin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18194-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sequirin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main biological activities associated with Sequirin C?

A1: this compound, a norlignan found in Cryptomeria japonica, exhibits several biological activities including:

- Antioxidant activity: this compound demonstrates significant antioxidant activity, as evidenced by its high ORAC (Oxygen Radical Absorbance Capacity) value. []

- Anti-lipase activity: This compound has been shown to inhibit pancreatic lipase, suggesting potential applications in managing obesity or related metabolic disorders. []

- Antifeedant activity: this compound acts as a feeding deterrent against the land snail Acusta despesta, a common agricultural pest. This property makes it a potential candidate for developing environmentally friendly pesticides. []

Q2: How does the distribution of this compound vary within the heartwood of Cryptomeria japonica?

A2: The concentration of this compound, along with other norlignans, tends to increase from the outer to the inner parts of Cryptomeria japonica heartwood. This increase is attributed to the polymerization of monomeric norlignans, like agatharesinol, into dimeric and trimeric forms, including this compound. This polymerization process may hinder the extraction of monomeric norlignans, resulting in their apparent decrease towards the inner heartwood. []

Q3: Is there a relationship between this compound and the blackening phenomenon observed in some Cryptomeria japonica wood?

A3: Yes, studies indicate that the blackening of Cryptomeria japonica heartwood is related to a decrease in this compound content. Specifically, a reduction in this compound, alongside other norlignans like agatharesinol, is observed in blackened heartwood compared to fresh heartwood. This suggests that chemical changes in norlignans, potentially influenced by pH changes during the blackening process, contribute to the color change. []

Q4: Can this compound be biosynthesized from other norlignans?

A4: Research suggests that this compound is biosynthesized from agatharesinol through a hydroxylation reaction. This conversion has been observed in vitro using a microsomal preparation from Cryptomeria japonica. [] Interestingly, clonal variations in Cryptomeria japonica show independent control over agatharesinol and this compound biosynthesis, indicating separate regulatory mechanisms. []

Q5: What is the chemical structure of this compound?

A5: this compound is a norlignan with the following structural characteristics:

Q6: Are there any analytical methods used to study this compound?

A6: Various analytical techniques are employed to characterize and quantify this compound in plant material, including:

- High-performance liquid chromatography (HPLC): HPLC is used for separation and quantification of this compound, often coupled with other detection methods. [, ]

- Electrospray ionization mass spectrometry (ESI-MS): ESI-MS provides information about the molecular mass of this compound and its fragmentation pattern, aiding in identification and structural analysis. []

- Nuclear magnetic resonance spectroscopy (NMR): NMR spectroscopy is used to determine the structure and stereochemistry of this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)

![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)

![4-Methylfuro[3,2-g]chromen-7-one](/img/structure/B106825.png)